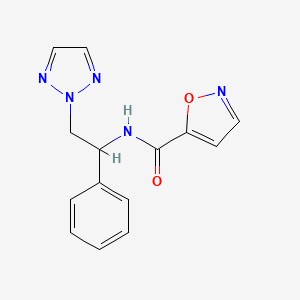

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c20-14(13-6-7-17-21-13)18-12(10-19-15-8-9-16-19)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVJBKBFHRFJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, which involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst.

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester under acidic conditions.

Coupling of the Phenyl and Triazole Rings: The phenyl ring can be introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the triazole ring.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the isoxazole ring with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl, triazole, or isoxazole rings are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, nucleophiles, electrophiles, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide has shown promising results against various microbial strains. Studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating significant antimicrobial potential .

Anticancer Properties

The compound's anticancer activity has been a focal point of research, revealing its potential to inhibit cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide.

Case Study: Inflammation Model Study

- Objective : To investigate the anti-inflammatory effects using LPS-stimulated macrophages.

- Findings : Treatment with the compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The triazole and isoxazole rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Target Compound vs. Thiazole-Containing Analogs

- Key Differences : The target compound substitutes the thiazole ring found in analogs like N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b, ) with an isoxazole carboxamide. Thiazoles are electron-deficient and prone to metabolic oxidation, whereas isoxazoles act as bioisosteres with improved oxidative stability .

Triazole Linkage and Substitution

- Synthetic Method: The triazole in the target compound is likely synthesized via CuAAC, a regioselective method (yielding 1,4-substituted triazoles) . Similar triazole-containing compounds in (e.g., 9a–e) use phenoxymethyl linkers, whereas the target employs an ethyl chain, increasing conformational flexibility .

Physicochemical Properties

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Key Features:

- Triazole Moiety: Known for its role in enhancing the compound's interaction with biological targets.

- Isoxazole Ring: Contributes to the compound's pharmacological properties.

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide exerts its biological effects through several mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes related to cancer progression. For example, it may inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival .

- Apoptotic Pathways: Research indicates that this compound can activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase activation .

- Antimicrobial Activity: Compounds with similar structural features have demonstrated antimicrobial properties, suggesting that N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide may also exhibit such activity.

Anticancer Activity

Recent studies highlight the anticancer potential of the compound:

| Cell Line | IC50 Value | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 µM | Induction of apoptosis via p53 pathway |

| HeLa (Cervical Cancer) | 2.41 µM | Cell cycle arrest at G0-G1 phase |

| PANC-1 (Pancreatic Cancer) | 0.75 µM | Inhibition of HDAC activity |

The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating significant potency against various cancer cell lines.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects. Triazole derivatives are often known for their broad-spectrum antimicrobial properties, which could extend to this compound as well.

Case Studies and Research Findings

- Study on MCF-7 Cells:

- HDAC Inhibition:

-

Molecular Docking Studies:

- Molecular docking studies revealed strong interactions with target proteins involved in cancer progression, suggesting a high binding affinity due to the triazole and isoxazole rings.

Q & A

Q. What are the common synthetic routes for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide, and how can regiospecificity of the triazole ring formation be ensured?

- Methodological Answer : The triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselective formation of the 1,4-disubstituted triazole isomer. For example, terminal alkynes react with azides under catalytic Cu(I) conditions (e.g., CuI with ligands like trans--dimethylcyclohexane-1,2-diamine) to yield the desired regioisomer . Solvent choice (e.g., DMF) and microwave-assisted heating (120°C, 10 min) improve reaction efficiency . Post-synthesis, purification via gradient silica gel chromatography (e.g., MeOH/DCM with 0.1% AcOH) separates regioisomers .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm connectivity and regiochemistry. Conflicting peaks (e.g., overlapping aromatic signals) are resolved using 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight. Discrepancies between calculated and observed values may indicate impurities or tautomeric forms .

- IR Spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .

Conflicting data are addressed by cross-referencing multiple techniques and comparing with synthesized standards .

Q. What are the solubility challenges for this compound, and how are they addressed experimentally?

- Methodological Answer : The compound's low solubility in aqueous media (due to aromatic and heterocyclic groups) is mitigated by:

- Co-solvent systems : DMSO/water mixtures for in vitro assays .

- Salt formation : Acidic/basic groups (e.g., carboxamide) can form salts with counterions (e.g., Na, HCl) .

- Derivatization : Introducing polar substituents (e.g., hydroxyl groups) via synthetic modification .

Advanced Research Questions

Q. How can crystallization experiments be designed to obtain high-quality X-ray diffraction data for structural elucidation?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion (e.g., sitting-drop method) with solvents like EtOAc/hexane or DCM/MeOH .

- Temperature Control : Gradual cooling (e.g., 4°C to -20°C) reduces disorder .

- Additives : Small amounts of acetic acid or salts (e.g., NHPF) improve crystal packing .

Data collection and refinement employ the SHELX suite (SHELXD for solution, SHELXL for refinement). Anisotropic displacement parameters and twin refinement resolve disorder .

Q. How can synthetic yields be optimized using mechanistic insights into the CuAAC reaction?

- Methodological Answer :

- Catalyst Loading : Optimize CuI (0.1–5 mol%) and ligand ratios (e.g., 1:1 CuI:ligand) to minimize side reactions .

- Microwave Assistance : Reduces reaction time (10–30 min vs. hours) and improves regioselectivity .

- Azide Purity : Pre-synthesis azide purification (e.g., via silica gel chromatography) avoids competing reactions .

Mechanistic studies (e.g., DFT calculations) guide solvent polarity adjustments to stabilize transition states .

Q. How can bioactivity data (e.g., enzyme inhibition) be analyzed to establish structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase domains). Triazole and isoxazole groups often engage in π-π stacking or hydrogen bonding .

- In Vitro Assays : Measure IC values against enzymatic targets (e.g., antimicrobial assays using MIC determinations) .

- Metabolite Tracking : Synthesize deuterated analogs (e.g., via Mitsunobu reactions) to study metabolic stability .

SAR is refined by comparing derivatives with modified substituents (e.g., fluorophenyl vs. bromophenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.